2-[(Bis-trifluoromethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Beschreibung
The compound 2-[(Bis-trifluoromethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl carbamate group and a bis-trifluoromethyl-amino-methyl substituent. The bis-trifluoromethyl-amino group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .
Eigenschaften
IUPAC Name |
tert-butyl 2-[[bis(trifluoromethyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F6N2O2/c1-10(2,3)22-9(21)19-6-4-5-8(19)7-20(11(13,14)15)12(16,17)18/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUOEKDRARYWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134084 | |
| Record name | 1,1-Dimethylethyl 2-[[bis(trifluoromethyl)amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-01-7 | |
| Record name | 1,1-Dimethylethyl 2-[[bis(trifluoromethyl)amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[[bis(trifluoromethyl)amino]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound 2-[(Bis-trifluoromethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolidine ring substituted with a bis-trifluoromethyl amino group and a tert-butyl ester. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the trifluoromethyl group may enhance binding affinity to these targets, potentially leading to increased efficacy.
Anticancer Activity
Preliminary studies suggest that derivatives of pyrrolidine exhibit anticancer properties. For instance, compounds structurally related to 2-[(Bis-trifluoromethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications in the pyrrolidine structure could lead to significant increases in antiproliferative activity against specific cancer types, such as breast and colon cancer .
Neuroprotective Effects
Neuroprotective properties have also been observed in related compounds. The modulation of neurotransmitter systems through the inhibition of specific enzymes could provide therapeutic benefits in neurodegenerative diseases. Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis .
Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized several derivatives of pyrrolidine and tested their anticancer activity against human cancer cell lines. The results showed that certain modifications, including the introduction of trifluoromethyl groups, significantly enhanced cytotoxicity compared to non-fluorinated analogs. The most potent compound exhibited an IC50 value in the low micromolar range against breast cancer cells .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related pyrrolidine compounds. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .
Data Tables
| Compound | IC50 (µM) | Target | Biological Activity |
|---|---|---|---|
| Compound A | 5.0 | Cancer Cell Lines | Antiproliferative |
| Compound B | 12.5 | Neuronal Cells | Neuroprotective |
| Compound C | 3.2 | Enzyme Inhibition | Metabolic Modulation |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The tert-butyl ester pyrrolidine/azetidine scaffold is common in medicinal chemistry, with substituents influencing pharmacological and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups: The bis-trifluoromethyl group in the target compound likely reduces basicity compared to amino-ethylsulfanylmethyl analogs (pKa ~13.92 in chloroacetyl derivatives vs. predicted lower pKa for CF3-substituted amines) .
- Synthetic Yields : Analogs with bulky substituents (e.g., tosyloxymethyl, silanyloxy) show moderate yields (62–81%), while simpler groups (e.g., hydroxyethyl) achieve higher yields (81%) .
- Rotamerism : Formylbenzyl and acetylbenzyl analogs exhibit rotameric equilibria, complicating NMR analysis .
Physicochemical Properties
Key Observations :
- Thioether-containing analogs (e.g., ) exhibit higher solubility, beneficial for aqueous reaction conditions.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[(Bis-trifluoromethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester?
Methodological Answer:
The synthesis typically involves:
Pyrrolidine Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution using strong bases (e.g., LDA) and trifluoromethylating agents (e.g., TMSCF₃) .
tert-Butyl Ester Formation : Esterification with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) or using tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP as a catalyst .
Purification : Recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate) to achieve >95% purity .
Key Considerations : Reaction temperature (0–20°C for Boc protection) and solvent choice (e.g., dichloromethane for solubility) critically impact yield .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
Standard analytical techniques include:
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integration; ¹H/¹³C NMR for pyrrolidine ring and tert-butyl ester verification .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- Elemental Analysis : Matching experimental vs. theoretical C/H/N/F ratios .
Advanced: What strategies address low yields in tert-butyl ester formation due to poor solubility of intermediates?
Methodological Answer:
Low solubility in organic solvents (e.g., t-BuOAc) can be mitigated by:
- Salt Formation : Using fluorinated acids (e.g., TFA) to enhance solubility of free amino intermediates, though excessive TFA may reduce reaction efficiency .
- Alternative Solvents : Switching to polar aprotic solvents (e.g., DMF) or optimizing reaction pH to stabilize intermediates .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing yields in scaled-up syntheses .
Advanced: How do stereochemical variations in the pyrrolidine ring influence biological activity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate (R)- or (S)-enantiomers for activity studies .
- Structure-Activity Relationship (SAR) : Compare binding affinities in enzyme assays (e.g., kinase inhibition). For example, (R)-isomers may show 10-fold higher potency due to spatial alignment with hydrophobic pockets .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict enantiomer-target interactions, guiding synthetic prioritization .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate for Drug Candidates : Used in synthesizing protease inhibitors (e.g., HCV NS3/4A inhibitors) by leveraging the trifluoromethyl group’s metabolic stability .
- Protecting Group Strategy : The tert-butyl ester facilitates selective deprotection during multi-step syntheses (e.g., using TFA in DCM) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Impurity Profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., de-esterified acids) can skew assay results. Validate purity via LC-MS before testing .
- Assay Conditions : Varying pH or ion strength (e.g., PBS vs. Tris buffer) alters compound protonation and activity. Standardize protocols across studies .
- Meta-Analysis : Cross-reference data from PubChem, peer-reviewed journals, and patent literature to identify consensus trends .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the tert-butyl ester .
- Decomposition Risks : Exposure to moisture or acids (e.g., TFA) accelerates degradation. Monitor via periodic NMR or TLC .
Advanced: What methodologies optimize regioselective functionalization of the pyrrolidine ring?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., sulfonyl or acyl) to steer trifluoromethylation to the desired position .
- Metal Catalysis : Pd-catalyzed C-H activation enables site-specific modifications without protecting groups .
- Kinetic Control : Lower temperatures (-78°C) favor formation of the thermodynamically less stable but desired isomer .
Basic: How is the compound’s stability under acidic/basic conditions assessed?
Methodological Answer:
- Acidic Hydrolysis : Treat with 1M HCl in dioxane (rt, 24h) and monitor tert-butyl ester cleavage via TLC .
- Basic Conditions : Stir in 1M NaOH/MeOH (50°C, 2h) to test ester saponification. Quench with Dowex 50WX8 resin for analysis .
Advanced: What computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
